3-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide
Description
3-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core linked to a 1,2,4-oxadiazole ring substituted with a 5-methylisoxazole moiety. This structure combines aromatic and heteroaromatic systems, which are common in pharmacologically active molecules due to their ability to engage in hydrogen bonding, π-π interactions, and metabolic stability.
Properties
IUPAC Name |
3-methyl-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3S/c1-7-3-4-21-11(7)13(18)14-6-10-15-12(17-20-10)9-5-8(2)19-16-9/h3-5H,6H2,1-2H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJPWYWFWSMPOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NCC2=NC(=NO2)C3=NOC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 288.31 g/mol. The structure includes a thiophene ring, an oxadiazole moiety, and an isoxazole derivative, which are known to enhance biological activity through various mechanisms.
Biological Activity Overview
The biological activity of compounds containing oxadiazole and isoxazole rings is well-documented. These compounds exhibit a range of pharmacological effects, including:
- Antimicrobial Activity : Many derivatives have shown effectiveness against bacterial strains.
- Anticancer Properties : Some studies indicate potential as anticancer agents due to their ability to inhibit tumor cell proliferation.
- Anti-inflammatory Effects : Compounds in this class have been noted for their anti-inflammatory properties.
Antimicrobial Activity
A study by Parikh et al. (2020) demonstrated that substituted 1,2,4-oxadiazoles exhibited significant antimicrobial activity against Mycobacterium tuberculosis (Mtb). The compound 2a showed a 92% inhibition rate at varying concentrations, indicating strong potential as an anti-TB agent . This suggests that the compound under review may share similar antimicrobial properties.
Anticancer Activity
Research indicates that oxadiazole derivatives can act as potent anticancer agents. Villemagne et al. (2020) synthesized new oxadiazole compounds that inhibited EthR (a key regulator in Mtb resistance), showing promising results in vitro with low effective concentrations and favorable pharmacokinetic profiles . The compound's structural features likely contribute to its efficacy against cancer cells.
Anti-inflammatory Effects
Thiadiazole and oxadiazole derivatives have been reported to possess anti-inflammatory properties. A review highlighted their role in reducing inflammation markers in various models . This aligns with the potential therapeutic applications of the compound in inflammatory diseases.
The mechanisms by which these compounds exert their biological effects often involve:
- Inhibition of Enzymatic Activity : Many derivatives inhibit specific enzymes critical for pathogen survival or cancer cell proliferation.
- Interference with Cellular Signaling Pathways : Compounds can modulate pathways involved in cell growth and apoptosis.
- Formation of Reactive Oxygen Species (ROS) : Certain derivatives induce oxidative stress in target cells, leading to cell death.
Case Studies
| Study | Compound Tested | Biological Activity | Results |
|---|---|---|---|
| Parikh et al. (2020) | Substituted 1,2,4-oxadiazoles | Antimicrobial | 92% inhibition against Mtb at 250 µg/mL |
| Villemagne et al. (2020) | New oxadiazole derivatives | Anticancer | Low EC values with favorable pharmacokinetics |
| Shruthi et al. (2019) | Quinoline-linked oxadiazoles | Anti-tubercular | MIC of 0.5 µg/mL against Mtb |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be structurally and functionally compared to analogs reported in the literature, particularly those sharing isoxazole, oxadiazole, or carboxamide motifs. Below is a detailed analysis based on the provided evidence:
Carboxamide Derivatives with Heterocyclic Motifs ()
- 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide (): This compound replaces the oxadiazole-thiophene system with an isoxazole-thiazole framework. The absence of the oxadiazole ring may reduce rigidity and alter binding affinity in biological targets .
- 5-methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide (): Features a nitro-thiazole group instead of methylisoxazole, introducing strong electron-withdrawing effects that could influence reactivity or solubility. The phenyl substitution on the isoxazole may enhance lipophilicity compared to the target compound’s methyl group .
Thiophene-Carboxamide Analogues ()
N-Methyl-5-nitro-N-phenylbenzo[b]thiophene-2-carboxamide () shares the thiophene-carboxamide backbone but lacks the oxadiazole-isoxazole moiety. The nitro and phenyl groups in this compound suggest divergent applications, such as nitro-reductase targeting or enhanced aromatic stacking .
Key Research Findings and Implications
Synthetic Feasibility: The target compound’s synthesis likely faces challenges similar to those in , where yields for oxadiazole-containing analogs (e.g., compound 39) were lower (15%) than brominated or isoquinoline-substituted derivatives (25%) .
Structural Optimization : The oxadiazole-methyl linker may improve bioavailability compared to ethylamine linkers (as in compound 52) by reducing metabolic cleavage.
Biological Potential: While direct activity data are unavailable, the structural resemblance to antimicrobial or kinase-inhibiting compounds (e.g., isoxazole-oxadiazole hybrids) suggests plausible therapeutic relevance.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions. For example:
- Step 1 : Prepare the isoxazole precursor (e.g., 5-methylisoxazole-3-carboxylic acid derivatives) via cyclization of hydroxylamine with β-diketones or alkynes under acidic conditions .
- Step 2 : Couple the isoxazole moiety to an oxadiazole scaffold. This may involve reacting 3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole-5-carboxylic acid with thiophene-2-carboxamide derivatives using carbodiimide coupling reagents (e.g., EDC/HOBt) in dry DMF at 0–25°C .
- Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) and confirm structures using NMR and mass spectrometry .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer :
- IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1650–1700 cm⁻¹, C=N in oxadiazole at ~1600 cm⁻¹) .
- NMR Spectroscopy : Use - and -NMR to confirm substituent integration and connectivity. For example, methyl groups on the isoxazole (δ ~2.4 ppm) and thiophene protons (δ ~7.0–7.5 ppm) are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Q. What purification strategies are effective for isolating high-purity samples?
- Methodological Answer :
- Recrystallization : Use ethanol/water (4:1) or DMF/HO mixtures to isolate crystalline products, achieving yields of 65–76% .
- Chromatography : Employ silica gel column chromatography with gradients of ethyl acetate in hexane (10–50%) to separate intermediates .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on oxadiazole or isoxazole) influence biological activity?
- Methodological Answer :
- SAR Studies : Compare analogues with varying substituents. For example:
- Oxadiazole Methyl Group : Removal reduces lipophilicity, potentially decreasing membrane permeability .
- Thiophene vs. Phenyl : Thiophene enhances π-stacking interactions in enzyme binding pockets, as observed in antimicrobial assays .
- Experimental Design : Synthesize derivatives systematically (e.g., via Suzuki coupling or nucleophilic substitution) and test in standardized assays (e.g., MIC for antibacterial activity) .
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected -NMR shifts) between synthesis batches?
- Methodological Answer :
- Contamination Check : Analyze by TLC/HPLC to detect impurities; repurify via recrystallization if necessary .
- Tautomerism Assessment : For thione-thiol tautomers (common in thiadiazoles), use -NMR or X-ray crystallography to confirm dominant forms .
- Solvent Effects : Compare spectra in DMSO-d vs. CDCl; solvent polarity can shift proton resonances .
Q. What in vitro and in vivo models are appropriate for evaluating pharmacological potential?
- Methodological Answer :
- In Vitro :
- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- In Vivo :
- Toxicity : Acute toxicity studies in rodents (OECD 423) to determine LD .
- Efficacy : Xenograft models for antitumor activity, using athymic mice implanted with human cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
